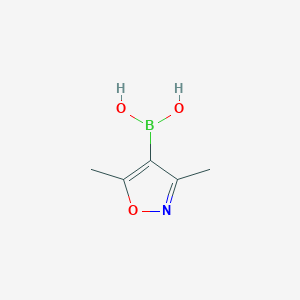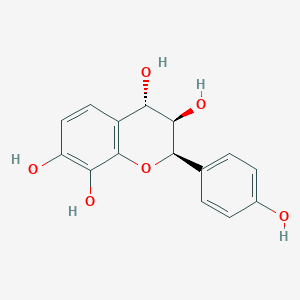
Epioritin-4beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epioritin-4beta-ol is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of erythropoietin, a hormone that stimulates the production of red blood cells in the body. Epioritin-4beta-ol has been found to have several unique properties that make it a promising candidate for use in scientific research.
Wissenschaftliche Forschungsanwendungen
Proanthocyanidin Structures and Syntheses
Epioritin-4beta-ol is prominently featured in studies focusing on the structure and synthesis of proanthocyanidins. In a study by Bennie et al. (2000), two new ether-linked proanthocyanidins, including epioritin-(4beta-->3)-epioritin-4beta-ol, were isolated from the heartwood of Acacia caffra. Their structures were established using spectroscopic methods and syntheses, highlighting the complex nature of these compounds (Bennie et al., 2000). Additionally, Bennie et al. (2004) extended the series of trimeric proteracacinidins by identifying analogs with exclusive C-C interflavanyl bonds, including epioritin-(4beta-->6)-epioritin-(4beta-->6)-epioritin-4alpha-ol (Bennie et al., 2004).
Triflavanoids with Complex Bonds
In 2001, Bennie et al. identified the first triflavanoids with both C-C and C-O-C interflavanyl bonds, including epioritin-(4beta-->6)-epioritin-(4alpha-->4)-epioritin-4beta-ol. This discovery in the heartwood of Acacia caffra emphasized the susceptibility of the ethereal interflavanyl bond to reductive cleavage, which assists in determining the absolute configuration of constituent flavanyl units (Bennie et al., 2001).
Dimeric Proteracacinidins
Research on dimeric proteracacinidins has also been significant. For example, Bennie et al. (2002) identified oritin-(4alpha-->5)-epioritin-4beta-ol and related compounds from the heartwoods of Acacia species. These findings contribute to the understanding of the rare series of (4-->5)-linked proteracacinidins (Bennie et al., 2002).
Synthesis of Flavan-Epioritin Dimers
Malan et al. (1997) isolated the first (2 S)-7,8,4′-trihydroxyflavan-epioritin-4α-ol dimer from Acacia caffra. Their research demonstrated a method for synthesizing this dimer, providing insights into the chemical properties and potential applications of these unique compounds (Malan et al., 1997).
Insights into Proteracacinidin Dimers
Further understanding of proteracacinidin dimers was provided by Malan and Sireeparsad (1995), who isolated the first two proteracacinidin dimers from Acacia galpinii. Their work confirmed the structures of these dimers and contributed to the broader understanding of proteracacinidin chemistry (Malan & Sireeparsad, 1995).
Eigenschaften
CAS-Nummer |
16854-91-4 |
|---|---|
Produktname |
Epioritin-4beta-ol |
Molekularformel |
C15H14O6 |
Molekulargewicht |
290.27 g/mol |
IUPAC-Name |
(2R,3R,4S)-2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,7,8-tetrol |
InChI |
InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)14-13(20)11(18)9-5-6-10(17)12(19)15(9)21-14/h1-6,11,13-14,16-20H/t11-,13+,14+/m0/s1 |
InChI-Schlüssel |
JSZRJOLRIBESNT-IACUBPJLSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@@H]2[C@@H]([C@H](C3=C(O2)C(=C(C=C3)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2C(C(C3=C(O2)C(=C(C=C3)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[b]thiophene, 3,7-dimethyl-](/img/structure/B100686.png)
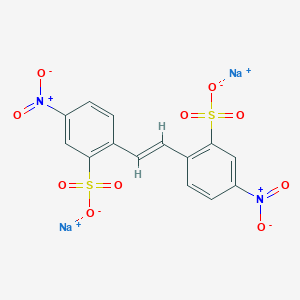
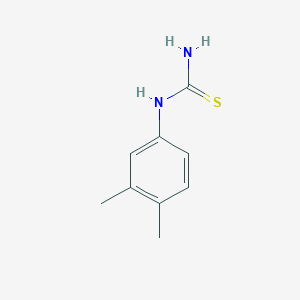

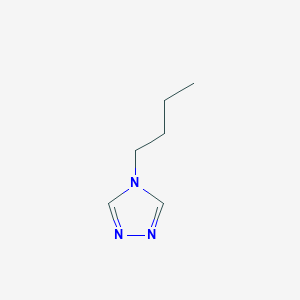

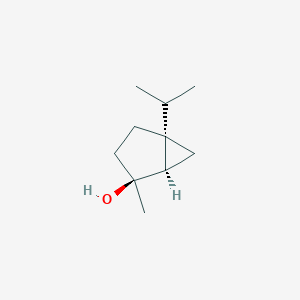

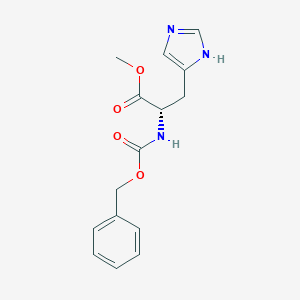
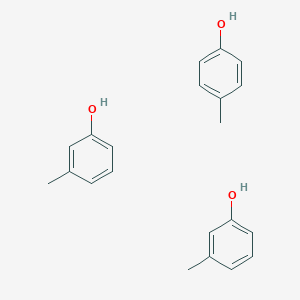
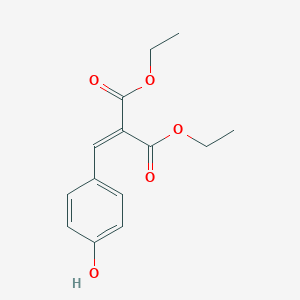
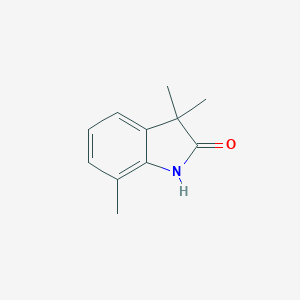
![Bicyclo[3.1.0]hexan-2-one, 1,5-di-tert-butyl-3,3-dimethyl-](/img/structure/B100709.png)
